3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperazine ring substituted with a 4-bromo-benzyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-bromo-benzyl chloride with piperazine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-bromo-benzyl chloride with piperazine: This step is carried out in an organic solvent like dichloromethane at room temperature.
Esterification with tert-butyl chloroformate: The intermediate product is then reacted with tert-butyl chloroformate in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromo-benzyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazine derivatives.
Hydrolysis: The major product is 3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The bromine atom in the 4-bromo-benzyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The piperazine ring may also interact with receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzyl bromide
- 4-Bromobenzyl bromide
- 1-Bromomethyl-4-tert-butylbenzene
Uniqueness
3-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a piperazine ring and a tert-butyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23BrN2O2 |
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Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
InChI Key |
DVFJKHFKKNRZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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